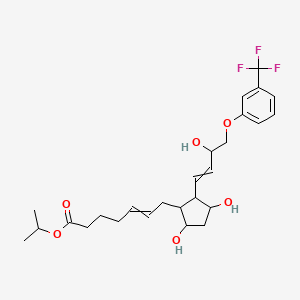

15-epi-Travoprost

Description

Properties

IUPAC Name |

propan-2-yl 7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPLKVHSHYCHOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35F3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870047 | |

| Record name | Propan-2-yl 7-(3,5-dihydroxy-2-{3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}cyclopentyl)hept-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Stereochemical Control in 15 Epi Travoprost Production

Early Synthetic Routes and Diastereoisomeric Mixture Formation

Early synthetic strategies for prostaglandins (B1171923), famously pioneered by E. J. Corey, often faced challenges in achieving complete stereocontrol, particularly at the C-15 position. caltech.edu The landmark Corey synthesis provided a versatile framework but the reduction of the C-15 ketone precursor frequently resulted in a mixture of the desired 15R (or α-hydroxyl) isomer and the undesired 15S (or β-hydroxyl) epimer, known as the 15-epi isomer. caltech.eduresearchgate.net

The reduction of the 15-oxo group, a key step in these linear syntheses, was often accomplished using standard reducing agents like sodium borohydride. These reagents typically lack high diastereoselectivity, leading to significant quantities of both the 15R and 15S epimers. The separation of these diastereomers often required tedious and costly chromatographic purification, which is inefficient for large-scale production. researchgate.net This limitation spurred the development of more refined methods capable of dictating the stereochemical outcome of this crucial reduction step.

Advanced Stereoselective Synthesis Methodologies for 15-epi-Travoprost

To overcome the limitations of early methods, significant research has been directed toward developing advanced stereoselective techniques. These methodologies are crucial for efficiently producing specific diastereomers like this compound, either as a target molecule or as a reference standard for purity analysis of Travoprost (B1681362).

Enantio- and Diastereoselective Reduction of 15-Oxo Precursors

The most critical step for controlling the formation of this compound is the stereoselective reduction of the 15-oxo prostaglandin (B15479496) precursor (an enone). The goal is to selectively generate the (S)-alcohol at the C-15 position. This has been achieved with high efficiency through the use of chiral reducing agents and catalysts that can differentiate between the two faces of the prochiral ketone.

Role of Chiral Catalysts and Reagents (e.g., CBS-oxazaborolidine, catecholborane) in Achieving Diastereomeric Excess

A significant breakthrough in stereoselective ketone reduction was the development of the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgorganic-chemistry.org This method utilizes a chiral oxazaborolidine catalyst, such as 2-methyl-CBS-oxazaborolidine, in combination with a stoichiometric borane (B79455) source like catecholborane or a borane-dimethyl sulfide (B99878) complex. wikipedia.orggoogle.com

The mechanism involves the formation of a complex between the CBS catalyst and the borane, which then coordinates to the ketone's carbonyl oxygen. The chiral environment created by the catalyst forces the hydride transfer from the borane to occur preferentially on one face of the ketone, leading to a high diastereomeric excess (de) of one alcohol stereoisomer. wikipedia.org By selecting the appropriate enantiomer of the CBS catalyst, chemists can direct the reduction to produce either the 15R or the 15S alcohol. In the synthesis of Travoprost, this method has been successfully applied to achieve a diastereomeric excess of over 90-92% for the desired 15R isomer. google.com Conversely, by using the opposite enantiomer of the catalyst, the synthesis can be directed to favor the 15-epi (15S) diastereomer.

| Catalyst/Reagent System | Precursor | Product | Diastereomeric Excess (de) | Reference |

| 2-methyl-CBS-oxazaborolidine / catecholborane | 15-oxo-Travoprost intermediate | Travoprost (15R) | >90% | google.com |

| (-)-DIP-Chloride | 15-oxo-Travoprost intermediate | Travoprost (15R) | 88.7% | google.com |

This table illustrates the high stereoselectivity achieved with the CBS catalyst system compared to other reagents in the synthesis of the 15R isomer, a principle that is applied to selectively generate the 15S isomer.

Convergent Synthetic Strategies for Prostaglandin F2α Analogs and this compound

Modern prostaglandin syntheses often employ convergent strategies, which offer greater efficiency and flexibility compared to linear approaches. scispace.com In a convergent synthesis, the complex target molecule is assembled from several smaller, independently synthesized fragments. For PGF2α analogs like Travoprost, this typically involves the synthesis of three key synthons:

The cyclopentane (B165970) core (often derived from the "Corey lactone"). nih.gov

The alpha (α) side chain containing the carboxylic acid moiety.

The omega (ω) side chain containing the C-15 alcohol.

These fragments are then coupled together in the final stages of the synthesis. A common and powerful coupling method is the Julia-Lythgoe olefination, which is used to form the trans-double bond connecting the cyclopentane core to the omega chain. scispace.com This convergent approach allows for the late-stage introduction of the omega chain, which can be prepared in an enantiomerically pure form, thereby ensuring the correct stereochemistry at the C-15 position from the outset and avoiding the problematic reduction of a late-stage intermediate. researchgate.net

Chemoenzymatic Approaches in the Synthesis of Prostaglandin Analogs

Chemoenzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity of biological catalysts (enzymes). This approach has proven to be exceptionally powerful in the synthesis of complex chiral molecules like prostaglandins. nih.govrepec.orgbohrium.comresearchgate.net

Application of Biocatalysis for Stereochemical Configuration Setting

Biocatalysis offers unparalleled stereoselectivity for certain transformations under mild reaction conditions. researchgate.net In the context of prostaglandin synthesis, enzymes such as ketoreductases (KREDs) are particularly valuable. These enzymes can reduce ketone functionalities with extremely high enantio- and diastereoselectivity.

In a unified chemoenzymatic strategy for synthesizing several prostaglandins, including Travoprost, a KRED-catalyzed diastereoselective reduction of an enone intermediate was employed. researchgate.netresearchgate.net This enzymatic step was used to set the critical stereochemistry of the allylic alcohol on the omega side chain. Different KREDs can exhibit different stereopreferences, allowing for the selective synthesis of either the 15R or 15S alcohol. Research has shown that KREDs can achieve diastereomeric ratios of up to 99:1, far exceeding what is often possible with purely chemical methods and eliminating the need for difficult chromatographic separations. researchgate.net

| Biocatalytic Step | Enzyme Class | Transformation | Selectivity Achieved | Reference |

| Enone Reduction | Ketoreductase (KRED) | Reduction of 15-oxo precursor to 15-hydroxyl product | 87:13 to 99:1 dr | researchgate.net |

| Desymmetrization | Baeyer-Villiger monooxygenase (BVMO) | Oxidation of a bicyclic ketone to a chiral lactone | 99% ee | researchgate.net |

This table highlights the exceptional selectivity that can be achieved using enzymatic transformations in the synthesis of prostaglandin precursors.

Enzyme-Mediated Stereoselective Transformations (e.g., Baeyer-Villiger monooxygenase, ketoreductase)

Enzymatic reactions offer a powerful tool for achieving high stereoselectivity in organic synthesis, which is paramount in the production of complex molecules like prostaglandins.

Baeyer-Villiger Monooxygenase (BVMO):

The Baeyer-Villiger oxidation is a crucial step in many synthetic routes to prostaglandins, converting a bicyclic ketone intermediate into a lactone, which serves as a key precursor to the final compound. researchgate.netrsc.orgresearchgate.net While chemical reagents can perform this transformation, Baeyer-Villiger monooxygenases (BVMOs) offer the potential for high regio- and enantioselectivity under mild reaction conditions. acs.orgresearchgate.netnih.gov

In a chemoenzymatic synthesis of prostaglandins, a BVMO can be used for the stereoselective oxidation of a bicyclic ketone. rsc.org For instance, a bicyclo[3.2.0]hept-2-en-6-one derivative can be oxidized to the corresponding lactone. rsc.org The stereochemical purity of this lactone intermediate is critical as it dictates the stereochemistry of the final product. The use of BVMOs can lead to the formation of a single enantiomer of the lactone, thereby minimizing the formation of unwanted stereoisomers down the synthetic pathway. rsc.org

Ketoreductase:

The stereochemistry of the C-15 hydroxyl group is a defining feature of Travoprost and its 15-epi diastereomer. The reduction of a 15-oxo prostaglandin intermediate is a critical step where this stereocenter is established. While various chemical reducing agents are used, ketoreductases offer a high degree of stereoselectivity. Prostaglandin 9-ketoreductase, for example, is an enzyme that catalyzes the NADPH-dependent reduction of the 9-keto group of prostaglandins. uni-konstanz.de While this specific enzyme acts on the C-9 position, other ketoreductases can be employed for the stereoselective reduction of the C-15 ketone.

In the synthesis of Travoprost, the reduction of the 15-oxo group using chemical reagents like CBS-oxazaborolidine and catecholborane can achieve a diastereomeric excess of over 90-92%. google.comgoogle.com However, the remaining percentage will consist of the 15-epi isomer. The use of specific ketoreductases could potentially increase this selectivity further, leading to a higher purity of the desired 15-(R) isomer and consequently reducing the amount of the this compound impurity that needs to be removed in downstream purification steps. It is important to note that some enzymes, like prostaglandin 9-ketoreductase, can also act on the 15-hydroxyl group, leading to the formation of inactive 15-keto metabolites. uni-konstanz.de

Purification Strategies for Diastereomeric Purity in this compound Synthesis

The co-formation of the 15-epi diastereomer during the synthesis of Travoprost necessitates robust purification strategies to ensure the diastereomeric purity of the final active pharmaceutical ingredient. benthamdirect.com The separation of these diastereomers is a significant challenge due to their similar physical and chemical properties.

Chromatographic Techniques for Stereoisomer Separation (e.g., silica (B1680970) gel flash chromatography, preparative HPLC)

Chromatographic methods are widely employed for the separation of prostaglandin isomers. nih.govacs.org

Silica Gel Flash Chromatography:

Silica gel flash chromatography is a common technique used for the purification of Travoprost and the removal of its 15-epi isomer. researchgate.net The crude product mixture is passed through a column packed with silica gel, and a solvent system is used to elute the components at different rates. For instance, a mixture of diisopropyl ether, acetone, dichloromethane, and isopropanol (B130326) can be used as the eluent. google.com By carefully selecting the solvent system and monitoring the separation, it is possible to isolate fractions enriched in the desired Travoprost isomer, leaving the this compound behind. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC):

For achieving very high levels of purity, preparative HPLC is a powerful tool. google.com This technique offers higher resolution compared to flash chromatography. Both normal-phase and reversed-phase HPLC can be utilized for the separation of prostaglandin isomers. mdpi.comresearchgate.net In a patented method, crude Travoprost is purified using preparative HPLC with a silica gel stationary phase and an eluent solution of ethanol (B145695) in n-hexane. google.com This method has been shown to be effective in obtaining high-quality Travoprost. google.com Chiral HPLC methods have also been developed for the analytical separation of prostaglandin enantiomers, and these principles can be extended to the preparative separation of diastereomers. mdpi.com

| Technique | Stationary Phase | Mobile Phase Example | Reference |

|---|---|---|---|

| Silica Gel Flash Chromatography | Silica Gel | Toluene - Ethyl Acetate (B1210297) mixture | google.com |

| Preparative HPLC | Silica Gel (e.g., Varian SepTech Si60) | Ethanol/n-hexane (5:95 v/v) | google.com |

Crystallization-Based Methods for Impurity Removal

Crystallization is a highly effective method for purifying chemical compounds and can be employed to remove diastereomeric impurities. google.com A novel purification strategy for Travoprost involves the removal of the 15-epi-impurity through crystallization of key intermediates, avoiding the need for chromatographic methods. google.comgoogle.com

In one approach, a protected diol intermediate in the Travoprost synthesis is crystallized. google.com This process selectively crystallizes the desired diastereomer, leaving the 15-epi isomer in the mother liquor. This method is advantageous as it can be more cost-effective and scalable for industrial production compared to chromatography. google.comgoogle.com The crystalline form of specific intermediates in the synthetic pathway can be utilized to facilitate the purification and removal of the undesired isomer. google.com

| Method | Key Feature | Advantage | Reference |

|---|---|---|---|

| Crystallization of Intermediates | Selective crystallization of the desired diastereomeric intermediate. | Avoids chromatography, potentially more scalable and cost-effective. | google.comgoogle.com |

Molecular Interactions and Receptor Pharmacology of 15 Epi Travoprost

Affinity and Selectivity for Prostanoid Receptors

The interaction of 15-epi-Travoprost free acid with prostanoid receptors has been characterized primarily through competitive radioligand binding assays. These studies are essential for determining the compound's affinity (the strength of binding) and selectivity (the preference for one receptor type over others).

The prostaglandin (B15479496) FP receptor is the primary molecular target for PGF2α analogues. The binding affinity of this compound free acid to the FP receptor is significantly influenced by the orientation of the hydroxyl group at the C-15 position. While the parent compound, Travoprost (B1681362) free acid (a 15-R isomer), is a potent agonist, the 15-S epimer (this compound free acid) demonstrates a markedly reduced affinity for the FP receptor.

Research using cloned human FP receptors has quantified this difference. In competitive binding assays against [³H]-Prostaglandin F2α, this compound free acid exhibits a binding affinity (Ki) that is approximately 40 to 50 times lower than that of Travoprost free acid. For instance, a study by Sharif et al. (1999) reported a Ki value of 150 nM for this compound free acid at the human FP receptor, compared to 3.2 nM for Travoprost free acid and 3.6 nM for the endogenous ligand, Prostaglandin F2α. This substantial decrease in affinity underscores the critical importance of the 15-R stereoconfiguration for optimal interaction with the FP receptor binding pocket.

| Compound | Binding Affinity (Ki, nM) | Relative Affinity (vs. Travoprost free acid) |

|---|---|---|

| Travoprost free acid | 3.2 | 1.0 |

| This compound free acid | 150 | ~1/47th |

| Prostaglandin F2α (PGF2α) | 3.6 | ~0.9 |

To assess selectivity, this compound free acid has been screened against a panel of other human recombinant prostanoid receptors, including DP, various EP subtypes (EP1, EP3, EP4), IP, and TP. In these assays, the compound demonstrates a high degree of selectivity for the FP receptor, albeit with weak affinity.

At concentrations up to 10,000 nM, this compound free acid shows negligible binding to the DP, EP1, EP3, EP4, IP, and TP receptors. The binding affinity for these other receptor subtypes is significantly lower (Ki > 10,000 nM), indicating that its pharmacological activity is mediated almost exclusively through the FP receptor, even though this interaction is weak. This selectivity profile is similar to that of Travoprost free acid, which is also highly selective for the FP receptor. The data confirm that the stereochemical change at C-15 primarily impacts the potency of FP receptor binding rather than altering the compound's selectivity profile across the broader prostanoid receptor family.

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| FP | 150 |

| DP | >10,000 |

| EP1 | >10,000 |

| EP3 | >10,000 |

| EP4 | >10,000 |

| IP | >10,000 |

| TP | >10,000 |

Ligand-Receptor Binding Kinetics and Thermodynamics

While equilibrium binding constants (Ki) provide a measure of affinity, a deeper understanding of ligand-receptor interactions requires analysis of binding kinetics (association/on-rate, kon; dissociation/off-rate, koff) and thermodynamics. These parameters can influence the duration and nature of receptor signaling.

Currently, there is a lack of specific published data detailing the binding kinetics and thermodynamic profile of this compound at the FP receptor. Research has predominantly focused on the more potent 15-R isomer, Travoprost. For GPCR ligands in general, a slow dissociation rate (low koff), often referred to as a long residence time, can lead to prolonged receptor activation and a sustained biological effect. The thermodynamic drivers of binding (whether enthalpy- or entropy-driven) can provide insight into the nature of the molecular interactions within the receptor's binding pocket. Elucidation of these parameters for this compound would require dedicated kinetic studies, such as those using surface plasmon resonance (SPR) or kinetic radioligand binding assays, but such research has not been extensively reported in scientific literature.

Elucidation of Downstream Signal Transduction Pathways

The binding of an agonist to the FP receptor initiates a cascade of intracellular events. The functional activity of this compound is a direct consequence of its ability to trigger these downstream signaling pathways.

The human FP receptor is canonically coupled to the Gq/11 family of G-proteins. Agonist binding leads to the activation of Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

Functional assays measuring this signaling cascade, such as phosphoinositide (PI) turnover or fluorometric imaging of intracellular Ca2+ mobilization, are used to quantify agonist potency (EC50) and efficacy (Emax or Intrinsic Activity). Studies in cultured human ciliary muscle cells, which endogenously express FP receptors, have shown that this compound free acid is a very weak partial agonist. Its potency in stimulating PI turnover is over 100-fold lower than that of Travoprost free acid. Furthermore, its maximal effect (intrinsic activity) is substantially lower, reaching only a fraction of the response elicited by the full agonists PGF2α and Travoprost free acid. This demonstrates that not only is its binding affinity reduced, but its ability to induce the conformational change in the receptor required for robust G-protein activation is also severely compromised.

| Compound | Potency (EC50, nM) | Intrinsic Activity (IA) |

|---|---|---|

| Travoprost free acid | 5.2 | 1.0 |

| This compound free acid | 630 | 0.13 |

| Prostaglandin F2α (PGF2α) | 12 | 1.0 |

The primary second messengers generated following FP receptor activation by an agonist are IP3 and Ca2+. The functional data for this compound confirm that it is capable of stimulating the production of these messengers, but only weakly. The low intrinsic activity (Emax) indicates that even at saturating concentrations, this compound cannot elicit the same magnitude of IP3 production or Ca2+ release as a full agonist.

The other major second messenger produced from PLC activation, diacylglycerol (DAG), functions to activate members of the Protein Kinase C (PKC) family. While direct measurement of DAG production or PKC activation specifically by this compound is not widely reported, it can be inferred that this pathway would also be activated with very low efficacy, mirroring the upstream PI turnover data.

Beyond the canonical Gq/PLC/Ca2+ pathway, FP receptor activation can also engage other signaling networks, such as the Rho/Rho-kinase (ROCK) pathway and the mitogen-activated protein kinase (MAPK/ERK) cascade. These pathways are implicated in cellular processes like cytoskeletal rearrangement and gene expression. Given the compound's status as a very weak partial agonist in the primary Gq pathway, it is highly probable that its ability to activate these alternative or parallel signaling cascades is also minimal.

Modulation of Gene Expression (e.g., upregulation of MMPs, ALOX15, PLA2G2A, PTGDS)

Prostaglandin F2α (PGF2α) analogues, a class of drugs to which travoprost belongs, are known to modulate the expression of various genes involved in the remodeling of the extracellular matrix and inflammatory pathways. biorxiv.org This includes the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix components. biorxiv.org This mechanism is considered one of the ways prostaglandin analogues increase the outflow of aqueous humor in the eye. biorxiv.org

Recent studies have shed light on the broader impact of prostaglandin analogues on lipid mediator pathways. For instance, latanoprost (B1674536), a related PGF2α analogue, has been shown to significantly upregulate the expression of several key enzymes in human trabecular meshwork cells. biorxiv.orgbiorxiv.org These include:

ALOX15 (Arachidonate 15-Lipoxygenase): This enzyme is involved in the production of lipoxins, which are anti-inflammatory lipid mediators. biorxiv.orgbiorxiv.org Latanoprost treatment has been observed to increase ALOX15 expression. biorxiv.orgbiorxiv.org

PLA2G2A (Phospholipase A2 Group IIA): This enzyme is responsible for releasing arachidonic acid, a precursor for both prostaglandins (B1171923) and lipoxins, from cell membranes. biorxiv.orgbiorxiv.org Its expression is also increased following latanoprost administration. biorxiv.orgbiorxiv.org

PTGDS (Prostaglandin D2 Synthase): This enzyme is involved in the synthesis of prostaglandin D2. biorxiv.orgbiorxiv.org Latanoprost has been found to upregulate its expression. biorxiv.orgbiorxiv.org

While these findings are specific to latanoprost, the shared mechanism of action among PGF2α analogues suggests that travoprost, and by extension its stereoisomer this compound, may exert similar effects on gene expression. However, direct studies on the specific gene expression profile induced by this compound are not extensively available.

Functional Agonism and Antagonism at FP Receptors

This compound is recognized as an impurity and a diastereomer of travoprost. ontosight.ainih.gov Travoprost itself is a potent and selective agonist for the prostaglandin F (FP) receptor. newdrugapprovals.org The biological activity of prostaglandin analogues is primarily mediated through their interaction with specific prostanoid receptors.

The functional activity of these compounds is often assessed by their ability to stimulate second messenger systems, such as phosphoinositide (PI) turnover and intracellular calcium mobilization, upon binding to the FP receptor. capes.gov.brarvojournals.org

Quantification of Agonist Potency (e.g., EC50 values)

The potency of a prostaglandin analogue as an agonist at the FP receptor is quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximum biological response. A lower EC50 value indicates a higher potency.

Studies on travoprost acid, the active form of travoprost, have consistently demonstrated its high potency at the FP receptor. In various cell-based assays, travoprost acid has shown low nanomolar EC50 values. For instance, in human ciliary body cells, the EC50 for travoprost acid was determined to be 3.2 nM. researchgate.netcolab.ws In human trabecular meshwork (h-TM) cells, the EC50 for travoprost acid in stimulating phosphoinositide turnover was 2.4 nM. arvojournals.orgarvojournals.org

The following table summarizes the EC50 values for travoprost and other prostaglandin analogues at the human FP receptor, highlighting the high potency of travoprost acid.

| Compound | EC50 (nM) at Human FP Receptor | Cell Type |

| Travoprost acid | 3.2 ± 0.6 | Ciliary Body |

| Travoprost acid | 2.4 ± 0.7 | Trabecular Meshwork |

| Latanoprost acid | 54.6 ± 12.4 | Ciliary Body |

| Latanoprost acid | 34.7 ± 2.4 | Trabecular Meshwork |

| Bimatoprost (B1667075) acid | 5.8 ± 2.6 | Ciliary Body |

| Bimatoprost acid | 112 ± 55 | Trabecular Meshwork |

Data compiled from multiple sources. arvojournals.orgresearchgate.netcolab.wsarvojournals.org

Characterization of Receptor-Selective Antagonist Effects (e.g., AL-8810)

The specificity of prostaglandin analogues for the FP receptor can be confirmed by using selective antagonists. AL-8810 is a well-characterized and selective antagonist for the FP receptor. capes.gov.brresearchgate.netselcukmedj.org In functional assays, the presence of AL-8810 competitively inhibits the agonist activity of FP receptor agonists.

The agonist effects of travoprost acid, as well as other prostaglandin analogues like latanoprost acid and bimatoprost acid, are concentration-dependently blocked by AL-8810. capes.gov.brselcukmedj.org This antagonism confirms that the observed cellular responses, such as phosphoinositide turnover and calcium mobilization, are indeed mediated through the FP receptor. arvojournals.org The inhibition constant (Ki) for AL-8810 against various FP agonists at the cloned human ciliary body FP receptor is in the range of 1.0 to 2.1 µM. researchgate.netcolab.ws In human trabecular meshwork cells, AL-8810 antagonized the effects of several prostaglandin analogues with a Ki of 2.56 ± 0.62 μM. arvojournals.orgarvojournals.org

Comparative Pharmacological Activity with Travoprost and Other Prostaglandin Analogs (e.g., Latanoprost, Bimatoprost)

The pharmacological activity of prostaglandin analogues varies depending on their chemical structure, which influences their affinity and efficacy at the FP receptor.

Differences in Receptor Activation Profiles

Travoprost acid is consistently reported to be a more potent FP receptor agonist compared to latanoprost acid and, in some studies, bimatoprost acid. researchgate.netnih.gov Laboratory tests have indicated that travoprost acid is approximately 10 times more potent in activating the FP receptor than latanoprost free acid. researchgate.net

The rank order of potency for the free acids of these prostaglandin analogues at the human FP receptor, based on phosphoinositide turnover assays in trabecular meshwork cells, is as follows: Travoprost acid > Latanoprost acid > Bimatoprost acid. arvojournals.orgarvojournals.org

The following table provides a comparison of the agonist potencies (EC50 values) of the free acids of travoprost, latanoprost, and bimatoprost in human trabecular meshwork cells.

| Compound | EC50 (nM) |

| Travoprost acid | 2.4 |

| Latanoprost acid | 34.7 |

| Bimatoprost acid | 112 |

Data from Sharif et al. (2003). arvojournals.orgarvojournals.org

These differences in potency at the molecular level may contribute to variations in their clinical efficacy.

Stereochemical Impact on Receptor Recognition and Efficacy

The stereochemistry of a molecule is crucial for its interaction with a biological receptor. Prostaglandin receptors are highly stereoselective, meaning that even small changes in the three-dimensional arrangement of atoms can significantly affect binding affinity and subsequent receptor activation.

This compound is a stereoisomer of travoprost at the C-15 position. ontosight.ainih.gov The hydroxyl group at C-15 in naturally occurring and most synthetic prostaglandins has the (S)-configuration. In this compound, this configuration is inverted to (R). This change in stereochemistry at a critical position for receptor interaction is expected to alter its pharmacological profile. While detailed studies on the receptor recognition and efficacy of this compound are limited, it is a well-established principle in pharmacology that such stereochemical differences can lead to reduced or altered activity. The synthesis of prostaglandins often involves stereoselective reduction of a ketone precursor to ensure the correct C-15 stereochemistry, highlighting the importance of this feature for biological activity. researchgate.net

Enzymatic Transformations and Metabolic Fates of 15 Epi Travoprost in Preclinical Models

Enzymatic Hydrolysis of Ester Prodrugs

Travoprost (B1681362) is administered as an isopropyl ester prodrug to enhance its penetration through the cornea. nih.govdrugbank.comnih.gov Within the cornea, esterases rapidly hydrolyze the isopropyl ester group to form the biologically active free acid, Travoprost acid. hres.cahres.cahres.camims.com This enzymatic conversion is a critical activation step. nih.govresearchgate.net While specific studies focusing solely on the enzymatic hydrolysis of 15-epi-Travoprost are not extensively detailed in the provided results, the structural similarity to Travoprost suggests it would undergo a similar hydrolysis process, with corneal esterases playing a key role in converting it to its corresponding free acid.

Oxidative Metabolism Pathways

Following hydrolysis, the active free acid of Travoprost, and presumably this compound acid, undergoes systemic metabolism through various oxidative pathways. nih.govdrugbank.com

Hydroxyl Oxidation at C-15 Position

A significant metabolic route involves the oxidation of the hydroxyl group at the C-15 position. europa.eunih.govdrugbank.comhres.ca This transformation is a common pathway for the metabolism of prostaglandins (B1171923). medscape.com The oxidation of the 15-hydroxyl moiety leads to the formation of inactive metabolites. hres.cahres.ca

Beta-Oxidation of Carboxylic Acid Side Chains

The carboxylic acid side chain of the Travoprost free acid is subject to beta-oxidation, a process similar to that of fatty acids. europa.eunih.govdrugbank.comhres.cahres.caresearchgate.net This metabolic process results in the shortening of the alpha chain, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor analogues. hres.cahres.cahres.ca This pathway is a major route for the systemic elimination and inactivation of the drug. mdpi.com In rat liver, the beta-oxidation of prostaglandin (B15479496) E2 has been shown to occur in both peroxisomes and mitochondria, suggesting a similar mechanism may be involved in Travoprost metabolism. nih.gov

Reductive Transformations

In addition to oxidation, reductive transformations also contribute to the metabolism of Travoprost. Specifically, the reduction of the double bond at the 13,14 position is a documented metabolic pathway in primates. nih.govdrugbank.comhres.cahres.cahres.ca This process, alongside oxidation, contributes to the formation of inactive metabolites. europa.eu

Role of Specific Enzyme Systems in Metabolism

Esterases located in the cornea are fundamental for the initial activation of the Travoprost prodrug. nih.govhres.cahres.cahres.camims.com These enzymes are responsible for the hydrolysis of the isopropyl ester, releasing the active free acid. researchgate.net Systemically, the enzymes involved in beta-oxidation and hydroxyl oxidation, likely located in the liver and other tissues, are responsible for the subsequent inactivation and elimination of the active compound. mdpi.com The trifluoromethyl group on the phenoxy ring of Travoprost is suggested to enhance its stability and make it less susceptible to enzymatic degradation. nih.gov

Identification of Metabolites and Their Biological Activity in Non-Human Systems

In preclinical animal models, the primary metabolites of Travoprost have been identified as the 1,2-dinor and 1,2,3,4-tetranor analogs, the 15-keto derivative, and the product of the 13,14 double bond reduction. hres.cahres.cahres.ca These metabolites are considered to be inactive. nih.govdrugbank.com Studies in rabbits have shown that after topical administration, Travoprost free acid reaches peak concentrations in the aqueous humor within one to two hours. europa.euresearchgate.net Systemically, the free acid is rapidly eliminated from plasma. europa.eu While the biological activity of the specific metabolites of this compound is not detailed, it is expected that they would also be pharmacologically inactive, similar to the metabolites of Travoprost.

Metabolic Pathways of Travoprost in Preclinical Models

| Metabolic Process | Enzymes Involved | Resulting Metabolites | Activity of Metabolites |

| Enzymatic Hydrolysis | Corneal Esterases hres.cahres.cahres.camims.com | Travoprost Free Acid hres.cahres.cahres.canih.gov | Active nih.govdrugbank.com |

| Hydroxyl Oxidation | Dehydrogenases | 15-keto-Travoprost europa.eu | Inactive hres.cahres.ca |

| Beta-Oxidation | Acyl-CoA Oxidase, etc. nih.gov | 1,2-dinor-Travoprost hres.cahres.cahres.ca | Inactive nih.govdrugbank.com |

| 1,2,3,4-tetranor-Travoprost hres.cahres.cahres.ca | Inactive nih.govdrugbank.com | ||

| Reductive Transformation | Reductases | 13,14-dihydro-Travoprost hres.cahres.cahres.ca | Inactive europa.eu |

Structure Activity Relationship Sar Studies of 15 Epi Travoprost and Its Analogs

Impact of C-15 Stereochemistry on Receptor Binding and Functional Activity

The stereochemistry at the C-15 position of prostaglandin (B15479496) analogs is a critical determinant of their biological activity. In prostaglandins (B1171923), the naturally occurring and typically more active configuration is the (S)-configuration at the C-15 hydroxyl group. researchgate.net 15-epi-Travoprost, as the name suggests, is the epimer of Travoprost (B1681362) at this C-15 position, meaning it possesses the (R)-configuration. pharmaffiliates.comnih.govsimsonpharma.com

This inversion of stereochemistry from the (15R)-hydroxyl group in Travoprost to the (15S)-hydroxyl group in this compound can significantly alter the molecule's ability to bind to and activate the prostaglandin F (FP) receptor. drugbank.comresearchgate.net While Travoprost is a potent and selective agonist for the FP receptor, its 15-epimer generally exhibits reduced activity. drugbank.comnewdrugapprovals.org

Studies on other prostaglandin analogs have shown that the 15(S)-hydroxyl group is not always essential for activity at all prostanoid receptors. For instance, in the context of the DP2 receptor, the 15(R)-stereochemistry, which is atypical for most prostaglandins, can lead to high selectivity. researchgate.net However, for FP receptor agonists like Travoprost, the (15R)-configuration is considered crucial for potent activity. The hydroxyl group at the C-15 position was once thought to be indispensable for the activity of prostaglandins. medscape.com

The change in stereochemistry at C-15 impacts the three-dimensional shape of the molecule, which in turn affects how it fits into the binding pocket of the FP receptor. This alteration can lead to a decrease in binding affinity and, consequently, a reduction in the functional response, such as the increase in aqueous humor outflow that leads to a reduction in intraocular pressure. drugbank.com

| Compound | C-15 Stereochemistry | Typical Receptor Activity |

| Travoprost | R | Potent FP receptor agonist drugbank.comnewdrugapprovals.org |

| This compound | S | Reduced FP receptor activity pharmaffiliates.comnih.govsimsonpharma.com |

| PGD2 | S | DP1 receptor agonist researchgate.net |

| 15R-PGD2 | R | Selective DP2 receptor agonist researchgate.net |

Influence of Prostaglandin Skeleton Modifications

The cyclopentane (B165970) ring is the core scaffold of prostaglandins, and its configuration is fundamental to their biological function. google.com In PGF2α analogs like Travoprost and its epimer, the cyclopentyl ring typically bears two hydroxyl groups at the C-9 and C-11 positions, which are in a cis configuration relative to the ring. google.com The two side chains, the alpha (α) and omega (ω) chains, are attached to the cyclopentane ring in a trans configuration to each other. google.com

This specific spatial arrangement of substituents on the cyclopentyl ring is crucial for proper orientation and interaction with the FP receptor. nih.gov Modifications to this ring system, such as altering the stereochemistry of the hydroxyl groups or the relative positions of the side chains, can dramatically affect the compound's activity. capes.gov.br

The hydroxyl groups at positions C-9, C-11, and C-15 are key pharmacophoric features for many prostaglandins. researchgate.net

C-9 and C-11 Positions: In PGF2α analogs, the 9α- and 11α-hydroxyl groups are important for binding to the FP receptor. nih.gov Studies on other prostaglandins have shown that alterations at these positions, such as changing the stereochemistry to 9β, 11α or 9α, 11β, can reduce potency. nih.gov Even the replacement of the 11α-hydroxyl group, once thought to be essential, with other groups can still result in active compounds, though often with altered potency. nih.gov

C-15 Position: As discussed previously, the hydroxyl group at C-15 is a primary site for metabolic inactivation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes it to a ketone. nih.gov The stereochemistry at C-15 not only influences receptor binding but also the rate of this metabolic degradation. Some synthetic analogs have replaced the C-15 hydroxyl group with other functionalities, such as two fluorine atoms in the case of Tafluprost, to block this metabolic pathway and potentially prolong the drug's action. medscape.com

Contribution of the Trifluoromethylphenoxy Moiety to Pharmacological Properties

A distinguishing feature of Travoprost and its epimer is the presence of a trifluoromethylphenoxy group at the end of the omega chain. nih.govontosight.ai This bulky, electron-withdrawing group plays a significant role in the pharmacological properties of the molecule.

SAR of Side Chains (Alpha and Omega Chains)

Alpha (α) Chain: The α-chain of Travoprost is a heptenoic acid, which is esterified with an isopropyl group to form the prodrug. nih.gov This esterification enhances the lipophilicity of the molecule, facilitating its penetration through the cornea. nih.govdrugbank.com Once in the eye, esterases hydrolyze the isopropyl ester to the biologically active free acid, Travoprost acid. nih.govdrugbank.com The carboxyl group of the free acid is important for activity, and modifications to it, such as forming different esters, can significantly impact affinity and potency. researchgate.net

Omega (ω) Chain: The ω-chain contains the C-13,14 double bond and the C-15 hydroxyl group, as well as the terminal trifluoromethylphenoxy moiety in the case of Travoprost. nih.gov Modifications to the ω-chain can enhance the activity of compounds with otherwise moderate or weak potency. researchgate.net The length and flexibility of this chain, along with the nature of its substituents, are critical for optimal interaction with the FP receptor.

Design and Synthesis of Novel this compound Analogs for SAR Elucidation

The design and synthesis of novel analogs of this compound are essential for a deeper understanding of its structure-activity relationships. researchgate.netnih.gov Synthetic strategies often involve the convergent synthesis of key building blocks corresponding to the cyclopentane core and the α- and ω-chains. researchgate.net

By systematically modifying different parts of the this compound molecule and evaluating the resulting changes in receptor binding and functional activity, researchers can map the pharmacophore and identify key interactions with the target receptor. For instance, creating analogs with different substituents on the phenyl ring of the trifluoromethylphenoxy moiety or altering the length of the α-chain can provide valuable insights. The synthesis of such analogs requires complex, multi-step organic chemistry procedures to control the stereochemistry at the various chiral centers. ontosight.ai

| Structural Feature | Modification | Impact on Activity |

| C-15 Stereochemistry | R to S (Travoprost to this compound) | Reduced FP receptor binding and activity pharmaffiliates.comnih.govdrugbank.comsimsonpharma.comnewdrugapprovals.org |

| Cyclopentyl Ring | Alteration of cis-hydroxyls or trans-side chains | Potential for reduced potency google.comnih.gov |

| C-9, C-11 Hydroxyls | Change in stereochemistry or removal | Generally leads to decreased activity nih.gov |

| Trifluoromethylphenoxy Moiety | Presence enhances binding | Contributes to high affinity and selectivity for the FP receptor drugbank.com |

| Alpha Chain Ester | Isopropyl ester (prodrug) | Enhances corneal penetration nih.govdrugbank.com |

| Omega Chain | Modifications can modulate potency | Important for receptor interaction researchgate.net |

Computational Chemistry and Molecular Modeling for SAR Prediction

The exploration of structure-activity relationships (SAR) for this compound and its analogs is significantly enhanced by computational chemistry and molecular modeling. These in silico techniques provide critical insights into how specific structural features, particularly stereochemistry, influence the biological activity of prostaglandin F2α (PGF2α) analogs. Given that this compound is a stereoisomer of the active drug Travoprost, differing only in the configuration of the hydroxyl group at the C15 position, computational methods are indispensable for predicting and rationalizing the resulting differences in pharmacological activity. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a key computational method used to correlate the physicochemical properties of a series of compounds with their biological activities. researchgate.net For prostaglandin analogs, QSAR models are developed to predict their binding affinity for the prostaglandin F (FP) receptor. researchgate.net These models incorporate various molecular descriptors, such as electronic properties (charge distribution), steric parameters (molecular shape and volume), and thermodynamic properties. rsc.org By analyzing a set of known PGF2α analogs, QSAR studies can identify the key structural requirements for potent receptor agonism. researchgate.net This approach allows researchers to predict the activity of novel or uncharacterized analogs, such as this compound, and to understand why a change in stereochemistry at C15, from the naturally active S-configuration (as in Travoprost) to the R-configuration (in this compound), typically leads to a significant reduction in activity. The 15S-hydroxyl group is known to be crucial for the bioactivity of prostaglandins. researchgate.net

Molecular docking is another powerful computational tool that simulates the interaction between a ligand, such as this compound, and its receptor, the FP receptor. drew.edu This technique predicts the preferred binding orientation and conformation of the ligand within the receptor's binding site and estimates the strength of the interaction, often expressed as a docking score or binding affinity. biorxiv.orgarxiv.orgresearchgate.net For Travoprost and its 15-epimer, docking studies can visualize how the different spatial arrangement of the C15-hydroxyl group affects key interactions with amino acid residues in the FP receptor pocket. The active (15S) isomer, Travoprost, is expected to form a more stable complex with the receptor through optimized hydrogen bonding and other non-covalent interactions, resulting in a more favorable docking score compared to the (15R) epimer. drew.edunih.gov These simulations can explain at a molecular level why Travoprost is a potent agonist, while its epimer is significantly less active. researchgate.net Such computational predictions are valuable in pharmaceutical development and quality control to assess the potential impact of impurities like this compound on the efficacy of the final drug product. cir-safety.org

Table 1: Illustrative Comparison of Travoprost and this compound via Molecular Docking Simulation

Note: The data in this table is illustrative, based on the established principles of prostaglandin SAR and molecular modeling. Specific values are representative and intended to demonstrate the expected outcomes of such a computational analysis.

| Compound | Stereochemistry at C15 | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted Key Interactions with FP Receptor |

| Travoprost (acid form) | S-configuration | -9.5 | Strong hydrogen bond between C15-OH and a key receptor residue (e.g., Serine); optimal hydrophobic interactions of the ω-chain. |

| This compound (acid form) | R-configuration | -7.2 | Weaker or lost hydrogen bond at C15-OH due to incorrect orientation; potential steric clashes within the binding pocket. |

Preclinical Biological Activity of 15 Epi Travoprost in in Vitro and in Vivo Non Human Models

Cellular and Molecular Responses in Cultured Cells

There is no specific information available in scientific literature detailing the cellular and molecular responses of cultured cells to 15-epi-Travoprost.

Effects on Extracellular Matrix Remodeling and Matrix Metalloproteinase (MMP) Activity

Specific studies investigating the effects of this compound on extracellular matrix remodeling and the activity of matrix metalloproteinases (MMPs) have not been published. The remodeling of the extracellular matrix by MMPs is a key mechanism attributed to active prostaglandin (B15479496) analogues, but this effect has not been documented for the 15-epi isomer.

Regulation of Cell Shape and Connective Tissue Permeability

There is no available data from preclinical studies on the role of this compound in the regulation of cell shape or its effects on connective tissue permeability.

Studies in Ocular Tissue-Derived Cell Lines (e.g., Ciliary Muscle Cells, Trabecular Meshwork Cells)

Dedicated studies on the effects of this compound in ocular tissue-derived cell lines, such as human ciliary muscle (HCM) cells or trabecular meshwork (HTM) cells, are absent from the published literature. Research on these cell lines has focused on the potent FP receptor agonist activity of the 15(S)-isomer, travoprost (B1681362) acid, with no corresponding data reported for the 15-epi form.

In Vitro Organ Perfusion Models (e.g., Porcine or Human Eye Organ Culture)

No studies utilizing in vitro organ perfusion models, such as porcine or human eye organ cultures, to evaluate the biological activity of this compound have been found in the scientific literature.

In Vivo Animal Models for Investigating Ocular Effects (e.g., Ocular Hypertensive Monkey, Cat Miosis Model, New Zealand Albino Rabbit)

There is a lack of published research using in vivo animal models to investigate the ocular effects of this compound. Standard models for assessing the activity of prostaglandin analogues, including ocular hypertensive monkeys, cat miosis models, or New Zealand albino rabbits, have not been reported in studies specific to this compound.

Studies on Aqueous Humor Dynamics and Outflow Pathways (Uveoscleral and Trabecular)

Specific preclinical data detailing the effects of this compound on aqueous humor dynamics, including its influence on the uveoscleral and trabecular outflow pathways, is not available. The well-documented effects of active prostaglandin analogues on these pathways have not been investigated or reported for the 15-epi stereoisomer.

Evaluation of Functional Ocular Responses (e.g., Miotic Effect)

There is a lack of specific preclinical data evaluating the miotic effect of this compound in non-human models. Studies on the parent compound, Travoprost, have demonstrated a marked miotic (pupil constricting) effect in animal models such as cats. nih.govresearchgate.net This effect is a known physiological response to the activation of prostaglandin FP receptors in the iris sphincter muscle.

Due to the likely reduced affinity of this compound for the FP receptor, it is anticipated that any miotic effect would be substantially weaker than that observed with Travoprost. However, without direct experimental evidence, the precise nature and potency of this functional response for the 15-epi epimer cannot be definitively stated.

Genetically Modified Animal Models (e.g., FP Receptor-Deficient Mice) for Mechanism Elucidation

Specific studies utilizing genetically modified animal models, such as FP receptor-deficient (knockout) mice, to elucidate the mechanism of action of this compound have not been identified in the available literature.

Research involving the parent compound, Travoprost, in FP receptor-deficient mice has been crucial in confirming its mechanism of action. These studies have shown that the intraocular pressure-lowering effect of Travoprost is completely absent in mice lacking the FP receptor, definitively proving that its therapeutic action is mediated through this specific receptor. nih.gov

It can be inferred that if this compound were to be tested in such a model, it would likely show little to no ocular hypotensive activity, further supporting the hypothesis that it is a weak agonist at the FP receptor. The table below illustrates the expected outcomes based on studies with related compounds.

| Compound | Animal Model | Key Finding | Implication for this compound (Inferred) |

| Travoprost | FP Receptor-Deficient Mice | No significant IOP-lowering effect observed. nih.gov | The activity of this compound would also be dependent on the FP receptor. |

| Latanoprost (B1674536) | FP Receptor-Deficient Mice | IOP-lowering effect was significantly reduced. arvojournals.org | Confirms the critical role of the FP receptor for this class of drugs. |

| Bimatoprost (B1667075) | FP Receptor-Deficient Mice | Ocular hypotensive activity was absent. nih.gov | Reinforces that FP receptor activation is the primary mechanism. |

Without dedicated preclinical trials, the biological activity profile of this compound remains largely uncharacterized. The available information on related prostaglandin epimers strongly suggests that it would possess significantly attenuated activity compared to Travoprost.

Analytical Methodologies for the Characterization and Quantification of 15 Epi Travoprost in Research Samples

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of Travoprost (B1681362) and its impurities, providing the necessary separation for accurate assessment. europeanpharmaceuticalreview.comontosight.ai A variety of techniques are utilized, each with specific advantages for the analysis of 15-epi-Travoprost.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted method for the analysis of Travoprost and its related compounds, including this compound. ontosight.ainih.gov Reversed-phase HPLC is a common approach, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation.

Several studies have detailed HPLC methods for the simultaneous determination of Travoprost and its impurities. For instance, one method utilized a Hypersil BDS C18 column with a mobile phase of water (pH adjusted to 2 with OPA) and methanol (B129727) (85:15 v/v) at a flow rate of 0.8 ml/min, with PDA detection at 233 nm. researchgate.netijpsr.com Another established method for determining related substances in Travoprost eye drops employs a Phenomenex LUNA phenyl-hexyl column with a gradient elution of sodium heptane (B126788) sulfonate solution, methanol, and acetonitrile, with UV detection at 220 nm. yydbzz.com The United States Pharmacopeia (USP) also outlines an HPLC method for Travoprost Ophthalmic Solution, which can resolve Travoprost from its 5,6-trans isomer. uspnf.com

A specific HPLC method for the determination of related substances of Travoprost in eye drops demonstrated good linearity for 15-epi-diastereomer over a range of 0.02-3.87 μg·mL-1 with a correlation coefficient of 1.0000. yydbzz.com The limit of detection for the 15-epi diastereomer in this method was found to be 2 ng. yydbzz.com

Table 1: Example HPLC Method Parameters for Travoprost and Impurity Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Hypersil BDS C18 (250 x 4.6 mm, 5 μm) researchgate.netijpsr.com | Phenomenex LUNA phenyl-hexyl (3.0 mm × 150 mm, 3 μm) yydbzz.com |

| Mobile Phase | Water (pH 2 with OPA): Methanol (85:15 v/v) researchgate.netijpsr.com | Gradient of Sodium heptane sulfonate (pH 2.5), Methanol, Acetonitrile yydbzz.com |

| Flow Rate | 0.8 mL/min researchgate.netijpsr.com | 0.5 mL/min yydbzz.com |

| Detection | PDA at 233 nm researchgate.netijpsr.com | UV at 220 nm yydbzz.com |

| Column Temp. | 40°C researchgate.netijpsr.com | 40°C yydbzz.com |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of resolution, speed, and sensitivity, making it a valuable tool for analyzing complex mixtures of pharmaceutical compounds. A patent describes a UPLC method for measuring Travoprost and its related compounds in eye drops, utilizing an Aquity UPLC BEH phenyl chromatographic column and a gradient elution with a mobile phase consisting of an aqueous solution (pH 2.0-3.0) and acetonitrile. google.com This method allows for the simultaneous measurement of Travoprost and several related compounds. google.com Another UPLC method developed for the purity analysis of bimatoprost (B1667075) and its impurity, 15-epi-bimatoprost, which is structurally related to this compound, uses an Acquity BEH C8 reversed-phase analytical column.

While liquid chromatography is more common for non-volatile compounds like Travoprost and its epimers, Gas Chromatography (GC) plays a crucial role in the analysis of volatile organic impurities that may be present from the synthesis process. bibliotekanauki.pl Methods have been developed to determine residual solvents and reagents in the Travoprost active pharmaceutical ingredient. bibliotekanauki.pl These GC methods often utilize a headspace sampler to introduce volatile analytes into the gas chromatograph. bibliotekanauki.pl For the analysis of Travoprost itself by GC, derivatization would be necessary to increase its volatility.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the precise identification and quantification of compounds, even at trace levels. sciex.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity for the analysis of complex samples. sciex.commdpi.com These techniques are indispensable for the trace analysis of impurities like this compound and for the identification of metabolites in biological matrices. mdpi.comresearchgate.net

A quantitative method for the analysis of Travoprost free acid in human plasma has been developed using HPLC-MS/MS with negative ion electrospray ionization. nih.gov This method demonstrated a validated concentration range of 0.010-3.00 ng/ml from a 1.0 ml plasma sample. researchgate.netnih.gov Another study utilized LC-MS/MS to measure Travoprost concentrations in ophthalmic formulations, using multiple reaction monitoring (MRM) mode for quantification. jocgp.com The transition monitored for Travoprost was m/z 501.0/460.3. jocgp.com

Table 2: Example LC-MS/MS Method Parameters for Travoprost Analysis

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography mdpi.com |

| MS System | Triple Quadrupole Mass Spectrometer mdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI) mdpi.com |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) mdpi.com |

| Mobile Phase | 5 mM ammonium (B1175870) acetate (B1210297) with 0.02% formic acid (A) and 5 mM ammonium acetate in acetonitrile/water (95/5; v/v) with 0.02% formic acid (B) mdpi.com |

| Column | Kinetex biphenyl (B1667301) 100A (2.1 mm × 100 mm, 2.6 μm) mdpi.com |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous identification and structural confirmation of compounds. While specific applications of HRMS for this compound are not extensively detailed in the provided context, the analysis of prostaglandin (B15479496) isomers, in general, benefits greatly from the enhanced selectivity of techniques like accurate-mass/high-resolution mass spectrometry. sciex.com This is particularly important for differentiating between isomers that have identical chemical formulas and therefore the same exact mass. sciex.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of organic molecules, including complex pharmaceuticals like prostaglandins (B1171923) and their isomers. ontosight.airesearchgate.net In the context of this compound, NMR is crucial for confirming its identity and distinguishing it from the active pharmaceutical ingredient, Travoprost. The primary structural difference between Travoprost and its 15-epi impurity is the configuration of the hydroxyl group at the C-15 position of the ω-side chain—(15R) for Travoprost and (15S) for this compound. pharmaffiliates.com

High-field NMR instruments, such as those operating at 600 MHz, provide the necessary resolution to differentiate these epimers. google.comgoogle.com The analysis typically involves both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments.

The key to stereochemical assignment lies in the subtle but measurable differences in the chemical shifts (δ) and coupling constants (J) for the nuclei at and near the C-15 chiral center.

¹H NMR Spectroscopy : The proton attached to C-15 (H-15) will exhibit a distinct chemical shift and multiplicity in the (15S) configuration compared to the (15R) configuration. This is due to the different spatial orientation of the C-15 hydroxyl group, which influences the local electronic environment. Furthermore, the coupling constants between H-15 and the adjacent protons on C-14 and C-16 can provide valuable information about the dihedral angles and, consequently, the local conformation, which is affected by the stereochemistry at C-15.

¹³C NMR Spectroscopy : The carbon nucleus of the C-15 carbinol group will also show a chemical shift difference between the two epimers. The chemical shifts of adjacent carbons, such as C-14 and C-16, are also likely to be perturbed by the change in stereochemistry. wgtn.ac.nz

While detailed spectral data for this compound is not always publicly disseminated, the principles of using NMR to distinguish diastereomers are well-established. researchgate.net Synthetic procedures for prostaglandin analogs often rely on NMR analysis to confirm the stereochemical outcome of key reaction steps, such as the reduction of a C-15 ketone, which generates the chiral alcohol. rsc.orgrsc.orgnih.gov By comparing the NMR spectra of a sample containing the impurity with a reference standard of pure Travoprost, analysts can confirm the presence and structure of the this compound diastereomer. google.com

Method Validation Parameters for Research Applications (e.g., Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantitation (LOQ), Selectivity)

For research applications, robust analytical methods are required to accurately quantify this compound, often in the presence of the main component, Travoprost, and other related substances. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is the most common technique employed for this purpose. yydbzz.compharmaexcipients.com The validation of these methods is performed according to established guidelines to ensure their reliability. nih.govijpsr.comresearchgate.net

A key aspect of method development is achieving selectivity , which is the ability of the method to separate and quantify the analyte of interest (this compound) without interference from other components in the sample matrix, such as the parent drug, other impurities, or degradation products. yydbzz.comgeneesmiddeleninformatiebank.nl One reported HPLC method successfully separated Travoprost, this compound, 5,6-trans isomer, and the 15-keto derivative, demonstrating excellent selectivity with resolution values greater than 1.5 between all peaks. yydbzz.com

Validation parameters are experimentally determined to define the method's performance characteristics. A study detailing an HPLC method for Travoprost and its related substances reported the following validation data specifically for the 15-epi diastereomer: yydbzz.com

Linearity : The method demonstrated a linear relationship between the peak area and the concentration of this compound over a specific range. The correlation coefficient (r) is a measure of how well the data points fit a straight line.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

Accuracy : Assessed via recovery studies, accuracy measures the closeness of the experimental value to the true value. This is often determined by spiking a sample with a known amount of the impurity and measuring the percentage recovered.

Precision : This parameter reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). For the 15-epi diastereomer, the RSD for recovery was 2.1% (n=9). yydbzz.com

The table below summarizes the reported validation parameters for the quantification of this compound using a validated HPLC method. yydbzz.com

| Parameter | Value |

|---|---|

| Linearity Range | 0.02 - 3.87 µg·mL⁻¹ |

| Correlation Coefficient (r) | 1.0000 |

| Limit of Detection (LOD) | 0.005 ng |

| Limit of Quantitation (LOQ) | 0.02 ng |

| Accuracy (Mean Recovery) | 99.8% |

| Precision (RSD%) | 2.1% |

Quantification in Complex Biological Matrices (e.g., Aqueous Humor, Cell Culture Media)

Quantifying minute amounts of this compound in complex biological matrices like aqueous humor or cell culture media presents a significant analytical challenge due to the low expected concentrations and the presence of numerous interfering endogenous substances. The methodologies developed for the parent drug, Travoprost, and its active metabolite, Travoprost free acid, are directly applicable, though they require high sensitivity and specificity. mdpi.comnih.gov

The gold standard for such analyses is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). mdpi.comnih.gov This technique provides the necessary selectivity through chromatographic separation and the high sensitivity and specificity of mass spectrometric detection using modes like Multiple Reaction Monitoring (MRM). nih.gov

Sample Preparation: Before LC-MS/MS analysis, a rigorous sample preparation step is essential to extract the analyte from the matrix and remove interferences. This typically involves:

Liquid-Liquid Extraction (LLE) : Using an organic solvent like tertiary butyl-methyl ether (TBME) to extract the analyte from the aqueous biological sample. mdpi.com

Solid-Phase Extraction (SPE) : A more targeted approach where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.

Analytical Method: Studies quantifying Travoprost free acid in biological fluids provide a blueprint for the analysis of its 15-epi isomer.

In Aqueous Humor : Travoprost free acid has been successfully quantified in human aqueous humor samples. hres.canih.gov One study on a Travoprost intracameral implant measured mean concentrations ranging from 2.0 to 5.6 ng/mL over a 24-month period. nih.gov The assay's lower limit of quantitation (LLOQ) for Travoprost free acid in plasma has been reported to be as low as 0.01 ng/mL, highlighting the sensitivity required. hres.ca

In Cell Culture Media : A method for quantifying prostaglandin analogs in rabbit corneal epithelial cell cultures utilized LC-MS/MS. nih.gov The mass spectrometer was operated in the negative ion detection mode for the free acid forms. The specific precursor-to-product ion transitions (MRM transitions) used for Travoprost free acid were m/z 456.9 → 160.9. nih.gov

To quantify this compound (as its free acid), a similar LC-MS/MS method would be employed. It would share the same MRM transition as Travoprost free acid, as they are isomers with the same mass. Therefore, chromatographic separation is absolutely critical to distinguish the 15-epi isomer from the parent active acid before detection by the mass spectrometer. The development of such a method would require a certified reference standard of this compound free acid to establish retention time and optimize the analytical conditions.

Future Directions in 15 Epi Travoprost Basic Science Research

Advanced Mechanistic Studies of FP Receptor Interaction and Signaling Specificity

Future research will likely focus on elucidating the precise molecular interactions between 15-epi-Travoprost and the prostaglandin (B15479496) F (FP) receptor. While travoprost (B1681362) is a potent FP receptor agonist, its epimer, this compound, may exhibit different binding affinities and signaling outcomes. researchgate.netarvojournals.org Advanced mechanistic studies could employ techniques like cryogenic electron microscopy (cryo-EM) to visualize the conformational changes in the FP receptor upon binding to this compound. This would provide invaluable insights into the structural basis of its activity.

Furthermore, dissecting the signaling specificity of this compound is a critical area of investigation. Prostaglandin receptors, including the FP receptor, can activate multiple downstream signaling pathways, such as Gαq-mediated increases in intracellular calcium and Gαi-independent Rho signaling. nih.gov Understanding which of these pathways are preferentially activated by this compound compared to travoprost and other prostaglandins (B1171923) will be key to understanding its unique biological profile. nih.govselcukmedj.org

Investigation of Epigenetic and Transcriptomic Modulation by this compound

The influence of prostaglandin analogs on gene expression is an emerging area of research. Future studies are expected to investigate the potential of this compound to induce epigenetic modifications, such as DNA methylation and histone acetylation, which can lead to long-term changes in gene expression. Additionally, transcriptomic analyses, using techniques like RNA sequencing, can provide a comprehensive overview of the genes and cellular pathways that are modulated by this compound. This could reveal novel biological functions and therapeutic targets. The exploration of epigenetic and transcriptomic modulation by this compound is a promising avenue for future research.

Development of Novel Synthetic Analogs with Tailored Receptor Selectivity

The development of novel synthetic analogs of this compound with tailored receptor selectivity represents a significant future direction. oatext.com By modifying the chemical structure of this compound, researchers can aim to create new compounds with enhanced affinity and selectivity for specific prostaglandin receptor subtypes, such as the FP, EP1, or EP3 receptors. nih.govoatext.com This approach, often referred to as polypharmacology, seeks to design single molecules that can interact with multiple targets to achieve a more desirable therapeutic effect. oatext.com For instance, a dual FP/EP3 agonist could potentially offer superior efficacy in certain conditions. nih.gov The synthesis of such analogs can be guided by structure-activity relationship (SAR) studies and computational modeling. mdpi.comresearchgate.netresearchgate.net

Application of Omics Technologies (e.g., Proteomics, Metabolomics, Lipidomics) to Elucidate Biological Effects

The application of "omics" technologies will be instrumental in providing a holistic understanding of the biological effects of this compound. nih.govresearchgate.networldscholarsreview.org

Proteomics can identify changes in the protein expression profiles of cells or tissues treated with this compound, offering insights into the cellular machinery affected by the compound. mdpi.com

Metabolomics can reveal alterations in the metabolic fingerprint of a biological system, highlighting the metabolic pathways that are perturbed by this compound. acs.org

Lipidomics , a specialized branch of metabolomics, is particularly relevant for studying prostaglandins and can provide detailed information on how this compound influences the broader lipid signaling network. researchgate.netnih.govbiorxiv.org

Integrative multi-omics approaches will allow researchers to build comprehensive models of the biological systems' response to this compound, leading to a deeper understanding of its mechanism of action. worldscholarsreview.org

In Silico Modeling and Artificial Intelligence in Predicting this compound Biological Activity and SAR

Q & A

Q. What systematic review frameworks identify understudied therapeutic applications of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.